10,10-difluoro-6-azaspiro[4.5]decane hydrochloride
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Overview
Description
10,10-Difluoro-6-azaspiro[45]decane hydrochloride is a chemical compound with the molecular formula C₉H₁₆ClF₂N It is a spirocyclic amine derivative, characterized by the presence of two fluorine atoms and a hydrochloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,10-difluoro-6-azaspiro[4.5]decane hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a ketone or aldehyde, with an amine under acidic or basic conditions.
Introduction of Fluorine Atoms: The introduction of fluorine atoms can be accomplished using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions may vary depending on the specific fluorinating agent used.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
10,10-Difluoro-6-azaspiro[4.5]decane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
10,10-Difluoro-6-azaspiro[4.5]decane hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 10,10-difluoro-6-azaspiro[4.5]decane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Azaspiro[4.5]decane: Lacks the fluorine atoms and hydrochloride group.
10,10-Difluoro-6-azaspiro[4.5]decane: Lacks the hydrochloride group.
6-Azaspiro[4.5]decane hydrochloride: Lacks the fluorine atoms.
Uniqueness
10,10-Difluoro-6-azaspiro[4
Properties
CAS No. |
1888976-61-1 |
---|---|
Molecular Formula |
C9H16ClF2N |
Molecular Weight |
211.7 |
Purity |
95 |
Origin of Product |
United States |
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